
4-Ethoxy-3-methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a piperidine derivative, which is a class of compounds known for their significant roles in medicinal chemistry and pharmaceutical applications. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylpiperidine hydrochloride typically involves the reaction of 3-methylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the ethyl group replaces a hydrogen atom on the nitrogen of the piperidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
4-Ethoxy-3-methylpiperidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in pain pathways, thereby exerting analgesic effects.
Comparison with Similar Compounds
4-Methylpiperidine: Similar in structure but lacks the ethoxy group.
3-Ethylpiperidine: Similar but with an ethyl group instead of a methyl group.
4-Ethylpiperidine: Similar but with an ethyl group at the 4-position instead of an ethoxy group.
Uniqueness: 4-Ethoxy-3-methylpiperidine hydrochloride is unique due to the presence of both ethoxy and methyl groups on the piperidine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
4-ethoxy-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-10-8-4-5-9-6-7(8)2;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
MOOWARSSOMXJEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCNCC1C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


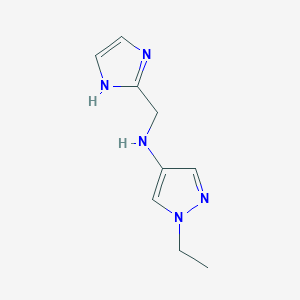
![3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13253777.png)

![4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B13253785.png)
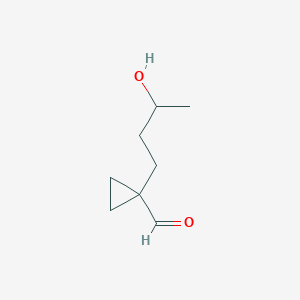
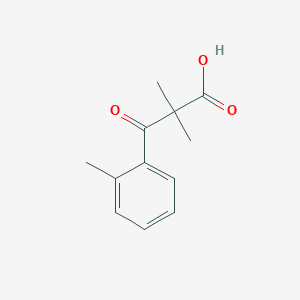

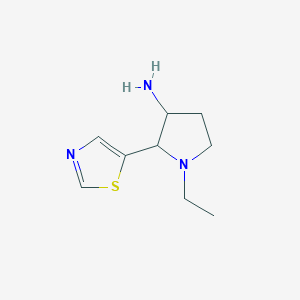
![Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate](/img/structure/B13253816.png)

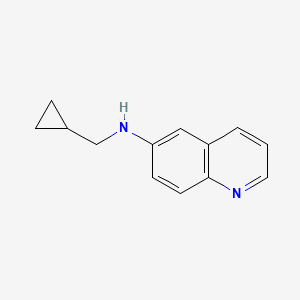
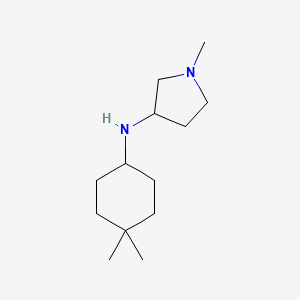
![(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13253831.png)
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13253835.png)
